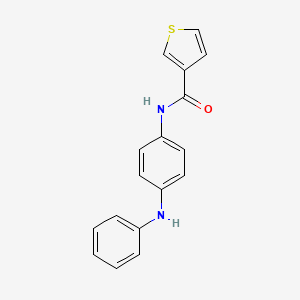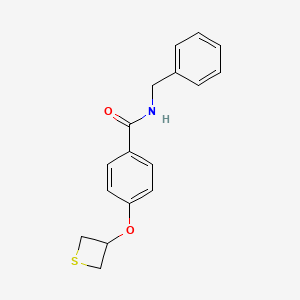![molecular formula C15H14BrClO3 B5185523 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5185523.png)
4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene, also known as BCEE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCEE is a member of the aryl ether family of compounds and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is not known to have any specific mechanism of action. However, it is believed to act as a nucleophile in organic reactions, reacting with various electrophiles to form new compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene. However, it is not known to have any significant toxic effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene in lab experiments is its versatility as a reagent in organic synthesis. It has been shown to be an effective reagent for the synthesis of various compounds and can be easily synthesized from commercially available starting materials.
One limitation of using 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene is its relatively low solubility in common organic solvents. This can make it difficult to work with in certain reactions.
Direcciones Futuras
There are several potential future directions for research involving 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene. One area of interest is the development of new synthetic methods using 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene as a reagent. Another area of interest is the use of 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene as a precursor for the synthesis of new fluorescent probes and dyes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene and its potential applications in various fields of research.
Métodos De Síntesis
4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis typically involves the reaction of 2-methoxyphenol with ethylene oxide, followed by the reaction of the resulting compound with 4-bromo-2-chlorophenol. The final step involves the introduction of an ether linkage between the two aromatic rings through a Williamson ether synthesis reaction.
Aplicaciones Científicas De Investigación
4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has been widely used in scientific research as a reagent in organic synthesis. It has been shown to be an effective reagent for the synthesis of various compounds, including benzimidazoles, pyrazoles, and quinolines. 4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene has also been used as a precursor for the synthesis of fluorescent probes and dyes.
Propiedades
IUPAC Name |
4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO3/c1-18-14-4-2-3-5-15(14)20-9-8-19-13-7-6-11(16)10-12(13)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWWGJDJBVZYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5185443.png)

![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)

![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-methylglycinamide oxalate](/img/structure/B5185496.png)

![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
![methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5185501.png)
![2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5185510.png)
![N-phenyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5185514.png)

![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)